molecular formula C18H23NO3 B5884788 (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine

(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine

Cat. No. B5884788
M. Wt: 301.4 g/mol
InChI Key: YRYZJJMUVRYASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine, also known as DMPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTB is a derivative of phenethylamine, a class of compounds that are known for their psychoactive effects. However, DMPTB is not used for its psychoactive effects but rather for its potential applications in scientific research.

Mechanism of Action

(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine exerts its effects by binding to and activating TAAR1. TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and hypothalamus. Activation of TAAR1 by (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine leads to the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. In animal studies, (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine has been shown to increase locomotor activity and induce hyperthermia, effects that are consistent with the activation of the dopaminergic system. (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine has also been shown to increase the release of dopamine and serotonin in the brain, indicating its potential as a therapeutic agent for the treatment of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine has several advantages for use in laboratory experiments. It is a potent and selective agonist of TAAR1, making it a valuable tool for studying the role of TAAR1 in various physiological and pathological conditions. (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine is also relatively easy to synthesize and has a high purity, making it a reliable compound for use in experiments.
However, there are also limitations to the use of (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine in laboratory experiments. Its psychoactive effects may complicate the interpretation of experimental results, and its potential toxicity needs to be carefully considered.

Future Directions

There are several future directions for research on (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine. One potential application is in the development of new therapeutics for the treatment of psychiatric disorders. (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine's ability to activate the dopaminergic and serotonergic systems makes it a potential candidate for the treatment of depression, anxiety, and addiction.
Another potential direction for research is in the development of new tools for studying the role of TAAR1 in various physiological and pathological conditions. (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine's selectivity for TAAR1 makes it a valuable tool for studying the function of this receptor in the brain.
Conclusion:
In conclusion, (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it a valuable tool for studying the role of TAAR1 in various physiological and pathological conditions. Further research on (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine may lead to the development of new therapeutics for the treatment of psychiatric disorders and new tools for studying the function of TAAR1 in the brain.

Synthesis Methods

(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine can be synthesized using a simple and efficient method that involves the reaction of 2,5-dimethylphenylamine and 2,3,4-trimethoxybenzyl chloride in the presence of a suitable base. The reaction yields (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine as a white crystalline solid with a high purity.

Scientific Research Applications

(2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine has been used in various scientific research applications due to its unique properties. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine is a potent agonist of the trace amine-associated receptor 1 (TAAR1), a receptor that is involved in the regulation of dopamine and serotonin neurotransmission. This makes (2,5-dimethylphenyl)(2,3,4-trimethoxybenzyl)amine a valuable tool for studying the role of TAAR1 in various physiological and pathological conditions.

properties

IUPAC Name

2,5-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-12-6-7-13(2)15(10-12)19-11-14-8-9-16(20-3)18(22-5)17(14)21-4/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZJJMUVRYASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.